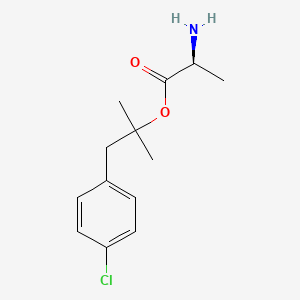

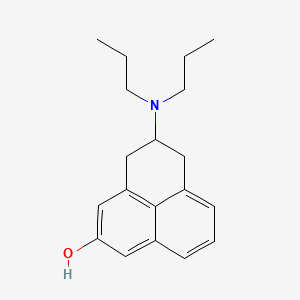

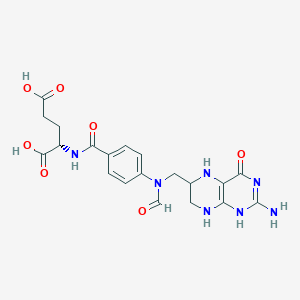

![molecular formula C13H13N5O4 B1664582 3-[(2S,4S,5R)-4-羟基-5-(羟甲基)氧杂环-2-基]嘧啶并[1,2-a]嘌呤-10-酮 CAS No. 87171-83-3](/img/structure/B1664582.png)

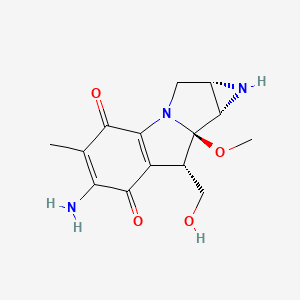

3-[(2S,4S,5R)-4-羟基-5-(羟甲基)氧杂环-2-基]嘧啶并[1,2-a]嘌呤-10-酮

描述

The compound “3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one” is a complex organic molecule. Unfortunately, the exact description of this compound could not be found in the available resources .

Synthesis Analysis

The synthesis of this compound is a complex process that involves multiple steps and reactions. Unfortunately, the specific synthesis process for this compound could not be found in the available resources .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for this compound could not be found in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, the specific chemical reactions involving this compound could not be found in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for this compound could not be found in the available resources .科学研究应用

Comprehensive Analysis of Scientific Research Applications for 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one:

Antiviral Therapies

Nucleoside analogs are widely used in antiviral therapies due to their ability to inhibit viral replication. They are incorporated into viral DNA, acting as chain terminators and stopping viral DNA polymerase, which is crucial in the treatment of diseases like hepatitis B and C, herpes simplex, and HIV .

Anticancer Treatments

These compounds also play a significant role in cancer treatment. They can interfere with DNA synthesis in rapidly dividing cells, making them effective against certain types of cancer .

Antimicrobial Drugs

The structural similarity of nucleoside analogs to natural nucleotides allows them to be used in high-value antimicrobial drugs. They can disrupt bacterial DNA synthesis, aiding in the treatment of various bacterial infections .

Research on Viral Life Cycles

Nucleoside analogs are essential tools in understanding the viral life cycle. By mimicking natural nucleosides, they help researchers study how viruses replicate and how they can be combated effectively .

Development of Antisense Oligonucleotides

These analogs are valuable in developing antisense oligonucleotides—short strands of DNA or RNA that can bind to specific sequences of RNA and regulate gene expression. This has potential applications in gene therapy .

Biotechnological Applications

In biotechnology, nucleoside analogs can be used to study protein synthesis and function. They can be incorporated into RNA or DNA strands during transcription or replication, allowing scientists to track and analyze these processes .

Diagnostic Tools

Nucleoside analogs can be tagged with radioactive isotopes or fluorescent markers and used as diagnostic tools to visualize cellular processes or detect diseases like cancer at an early stage .

Drug Development and Synthesis

The synthesis of nucleoside analogs has been refined over decades of research. These compounds are now more accessible for drug development, leading to a broader range of therapeutic applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDHOBJINVXQCJ-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007382 | |

| Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one | |

CAS RN |

87171-83-3 | |

| Record name | 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。